Iboxamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

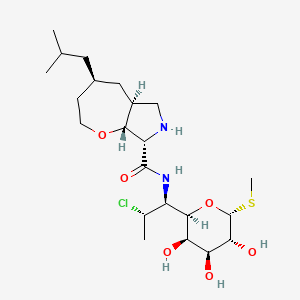

Iboxamycin is a synthetic lincosamide or oxepanoprolinamide antibiotic. It binds to the bacterial ribosome in both Gram-negative and Gram-positive bacteria and has been found to be effective against bacteria resistant to other antibiotics targeting the large ribosomal subunit . Developed by combining an oxepano proline unit with the aminooctose residue of clindamycin, this compound exhibits an extended spectrum of activity compared to clindamycin .

準備方法

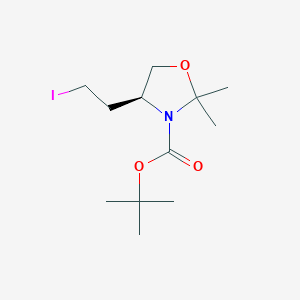

The synthesis of iboxamycin involves several key steps. One notable feature is the high-yielding, highly diastereoselective alkylation of a pseudoephenamine amide. This is followed by a convergent sp3–sp2 Negishi coupling and a one-pot transacetalization–reduction reaction to form the target compound’s oxepane ring . Industrial production methods are still under research, but the synthetic routes developed so far have shown promise in generating multi-gram quantities suitable for studies in animal infection models .

化学反応の分析

Iboxamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: Reduction reactions are part of its synthesis, particularly in forming the oxepane ring.

Substitution: Substitution reactions are involved in modifying the molecular structure during synthesis.

Common reagents used in these reactions include toluene, THF (tetrahydrofuran), and various catalysts . The major products formed from these reactions are intermediates leading to the final this compound structure.

科学的研究の応用

Iboxamycin has a broad spectrum of applications in scientific research:

Chemistry: It serves as a model compound for studying synthetic routes and reaction mechanisms.

Biology: This compound is used to investigate bacterial ribosome binding and resistance mechanisms.

作用機序

Iboxamycin binds to the bacterial ribosome, specifically targeting the catalytic center. This binding strongly suppresses protein synthesis by blocking the proper placement of aminoacyl-tRNA molecules, which decode messenger RNA and deliver amino acids to growing protein chains . This mechanism allows this compound to overcome various bacterial resistance mechanisms, making it effective against both Gram-positive and Gram-negative bacteria .

類似化合物との比較

Iboxamycin is compared to other lincosamides, such as clindamycin and lincomycin. While clindamycin and lincomycin are effective against Gram-positive bacteria, this compound has an extended spectrum that includes Gram-negative bacteria . Additionally, this compound binds more tightly to the ribosome than clindamycin, making it more effective against resistant bacterial strains . Similar compounds include:

Clindamycin: A semi-synthetic derivative of lincomycin with a narrower spectrum of activity.

Lincomycin: A naturally occurring antibiotic with limited activity against Gram-negative bacteria.

Cresomycin: Another antibiotic developed from this compound with similar properties.

特性

分子式 |

C22H39ClN2O6S |

|---|---|

分子量 |

495.1 g/mol |

IUPAC名 |

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide |

InChI |

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16-,17+,18+,19+,20+,22+/m0/s1 |

InChIキー |

JPCLUJPDWMBCAA-SUTQZAMLSA-N |

異性体SMILES |

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2[C@H]3[C@@H](C[C@@H](CCO3)CC(C)C)CN2)Cl |

正規SMILES |

CC(C)CC1CCOC2C(C1)CNC2C(=O)NC(C3C(C(C(C(O3)SC)O)O)O)C(C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)

![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)

![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)

![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)